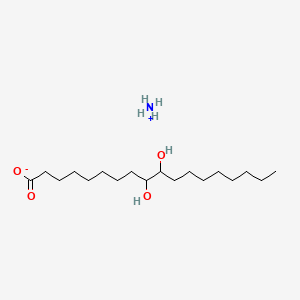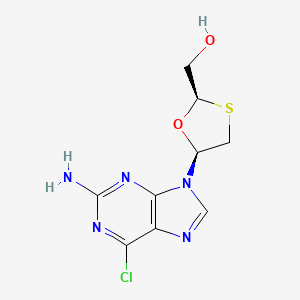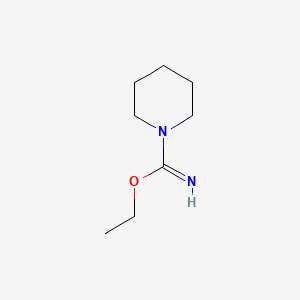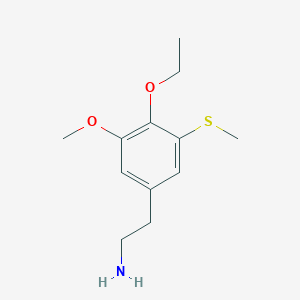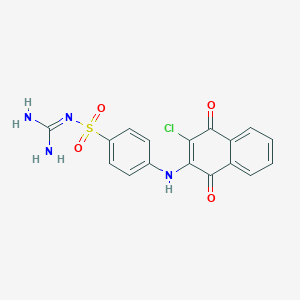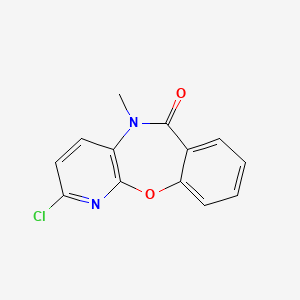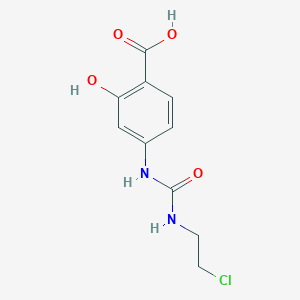
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid: is a chemical compound with the molecular formula C9H10ClNO4. It is also known by its systematic name: 3,5-bis[(2-chloroethyl-nitroso-carbamoyl)amino]benzoic acid . This compound features a benzene ring substituted with a hydroxyl group and a carbamoyl group, along with two chloroethyl groups.
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve the introduction of chloroethyl and carbamoyl functionalities onto a benzoic acid scaffold. Specific methods include:
-
Nitrosochlorination: : The chloroethyl group can be introduced via nitrosochlorination of the corresponding benzoic acid derivative. This reaction involves the addition of chloroethylamine to the aromatic ring, followed by nitrosation to form the nitroso group.
-
Carbamoylation: : The carbamoyl group is typically introduced through carbamoylation reactions. For example, treatment of the chloroethyl-nitroso derivative with ammonia or an amine source leads to the formation of the carbamoyl group.
Industrial Production Methods: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitroso group can yield an amino group.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Hydrogenation Catalysts: For reduction of the nitroso group, hydrogenation catalysts (e.g., palladium on carbon) are employed.
Strong Bases: To facilitate substitution reactions, strong bases (e.g., sodium hydroxide) may be used.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.
Chemistry: As a synthetic intermediate, it can participate in the construction of more complex molecules.
Industry: Its use in the synthesis of specialty chemicals or materials could be explored.
Mécanisme D'action
The specific mechanism of action for this compound remains an area of investigation. It may interact with cellular targets or pathways related to its functional groups.
Comparaison Avec Des Composés Similaires
While I don’t have information on directly similar compounds, it’s essential to compare its structure, reactivity, and applications with related benzoic acid derivatives.
Propriétés
Numéro CAS |
90794-85-7 |
|---|---|
Formule moléculaire |
C10H11ClN2O4 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
4-(2-chloroethylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-3-4-12-10(17)13-6-1-2-7(9(15)16)8(14)5-6/h1-2,5,14H,3-4H2,(H,15,16)(H2,12,13,17) |
Clé InChI |
KQGONCSHKNKREE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NCCCl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)

